molecular formula C15H14BrClN2O3S B4115685 N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

Cat. No. B4115685
M. Wt: 417.7 g/mol
InChI Key: GDTBLCPXVICTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide, also known as BAY 43-9006, is a small-molecule inhibitor that has been developed for the treatment of cancer. It was initially discovered by Bayer AG and is now marketed under the trade name Nexavar. The compound has been shown to have potent anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Mechanism of Action

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival. It inhibits the activity of vascular endothelial growth factor (VEGF) receptors, which are involved in angiogenesis, as well as the activity of several other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and Raf kinase. By targeting multiple pathways, N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 is able to exert a potent anti-tumor effect.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, and also inhibits angiogenesis by reducing the formation of new blood vessels. In addition, N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 has several advantages for use in lab experiments. It is a potent and specific inhibitor of several key signaling pathways involved in cancer cell growth and survival, making it a valuable tool for studying these pathways. However, one limitation of N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 is that it has off-target effects on other kinases, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the use of N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 in combination with immunotherapies, which could enhance the anti-tumor immune response. Additionally, there is interest in the development of new and more specific inhibitors of the signaling pathways targeted by N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006.

Scientific Research Applications

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. Numerous preclinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in cancer cells. In clinical trials, N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide 43-9006 has shown promising results in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-10(15(20)18-13-4-2-3-11(16)9-13)19-23(21,22)14-7-5-12(17)6-8-14/h2-10,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBLCPXVICTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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